Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt
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Overview
Description
Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt typically involves multiple steps:
Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to form benzenesulfonic acid.
Chloroacetylation: The benzenesulfonic acid is then reacted with chloroacetyl chloride to introduce the chloroacetyl group.
Azo Coupling: The resulting compound undergoes azo coupling with 1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo linkage.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
- Continuous sulfonation using sulfuric acid.
- Controlled chloroacetylation in a reaction vessel.
- Efficient azo coupling in a stirred tank reactor.
- Final neutralization and crystallization to obtain the disodium salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage.
Reduction: Reduction reactions can cleave the azo bond, leading to the formation of amines.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as a catalyst in organic reactions due to its sulfonic acid group.
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential use in drug delivery systems.
- Evaluated for its anti-inflammatory properties.
Industry
- Utilized in the production of specialty chemicals.
- Employed in the formulation of detergents and surfactants.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: Interacts with enzymes and proteins, altering their activity.
Pathways Involved: Inhibits specific biochemical pathways, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog without the chloroacetyl and azo groups.
Sulfanilic acid: Contains a sulfonic acid group but lacks the complex azo linkage.
p-Toluenesulfonic acid: Similar sulfonic acid functionality but with a different aromatic ring structure.
Uniqueness
- The presence of the chloroacetyl group and azo linkage makes Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt unique in its reactivity and potential applications.
- Its disodium salt form enhances its solubility and stability in aqueous solutions.
Properties
CAS No. |
72379-42-1 |
---|---|
Molecular Formula |
C18H12Cl3N5Na2O8S2 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
disodium;2,5-dichloro-4-[4-[[5-[(2-chloroacetyl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C18H14Cl3N5O8S2.2Na/c1-8-17(18(28)26(25-8)13-5-11(21)15(6-10(13)20)36(32,33)34)24-23-12-4-9(22-16(27)7-19)2-3-14(12)35(29,30)31;;/h2-6,17H,7H2,1H3,(H,22,27)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
NLDPUNQZQQOYAI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CCl)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
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